o-Toluoyl-5-hydroxy Omeprazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

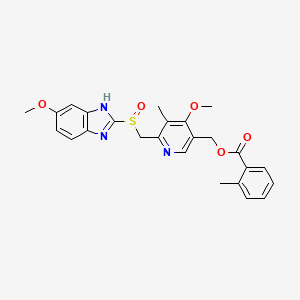

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANBBKVJRGFSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676164 | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-79-4 | |

| Record name | [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120003-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] One of the major metabolites is 5-hydroxyomeprazole, which is pharmacologically inactive but serves as a key molecule in the clearance pathway of the parent drug.[2] Further transformation or derivatization of these metabolites can lead to the formation of various compounds, including impurities in the drug substance. This guide provides a comprehensive technical overview of a specific derivative, o-Toluoyl-5-hydroxy Omeprazole, a compound of interest in the context of omeprazole's impurity profile and as a reference standard in analytical development.

This document delves into the chemical structure, physicochemical properties, and synthetic pathways of this compound. It is designed to be a valuable resource for professionals engaged in drug discovery, development, and quality control, offering insights into the chemistry and analytical considerations of this specific omeprazole-related compound.

Chemical Identity and Structure

This compound is systematically named 2-Methylbenzoic acid [4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl ester.[3] It is an ester derivative of 5-hydroxyomeprazole, where the hydroxyl group is acylated with an o-toluoyl group (2-methylbenzoyl group).

The chemical structure of this compound combines the core structure of omeprazole with the o-toluoyl moiety, as illustrated below:

Figure 1: Logical relationship of the structural components of this compound.

The key structural features include the benzimidazole and pyridine rings connected by a methylsulfinyl bridge, characteristic of omeprazole and its derivatives. The defining feature of this compound is the o-toluoyl ester linked to the hydroxymethyl group at the 5-position of the pyridine ring.

Physicochemical Properties

This compound is typically available as a white to off-white solid and is used as a reference standard in pharmaceutical analysis.[3] Due to its nature as a specific impurity and reference material, extensive public data on its physicochemical properties are limited. However, based on its structure and available information, a summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 120003-79-4 | [1][3] |

| Molecular Formula | C₂₅H₂₅N₃O₅S | [1] |

| Molecular Weight | 479.55 g/mol | [1] |

| Appearance | White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |

Note: Some properties are inferred based on the chemical structure and data available for similar compounds.

Synthesis of this compound

The synthesis of this compound involves the esterification of its precursor, 5-hydroxyomeprazole. The overall synthetic strategy can be broken down into two main stages: the synthesis of 5-hydroxyomeprazole and its subsequent esterification.

Part 1: Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-hydroxyomeprazole has been reported in the scientific literature.[4] A key step in this synthesis involves the protection of a hydroxyl group on a pyridine precursor using 2-methylbenzoyl chloride (o-toluoyl chloride).[4] This protected intermediate is then carried through several steps to construct the final 5-hydroxyomeprazole molecule. The synthesis of the direct precursor to 5-hydroxyomeprazole, a chloromethyl pyridine derivative, is a critical part of this process.

Figure 2: Simplified workflow for the synthesis of 5-hydroxyomeprazole.

Part 2: Esterification of 5-Hydroxyomeprazole

The final step in the synthesis of this compound is the esterification of 5-hydroxyomeprazole with o-toluoyl chloride. This is a standard esterification reaction where the hydroxyl group of 5-hydroxyomeprazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Esterification of a Hydroxyl Compound with o-Toluoyl Chloride

The following is a generalized protocol for the esterification of an alcohol or phenol with o-toluoyl chloride, which can be adapted for the synthesis of this compound.[5]

Materials:

-

5-hydroxyomeprazole

-

o-Toluoyl chloride

-

Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.

-

Addition of Acyl Chloride: Slowly add o-toluoyl chloride (1.05-1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Figure 3: Experimental workflow for the esterification of 5-hydroxyomeprazole.

Analytical Characterization

The characterization of this compound relies on standard analytical techniques used in organic and pharmaceutical chemistry. As a reference standard, its purity and identity are of utmost importance.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification as an impurity in omeprazole drug substances. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the public domain, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of omeprazole and related compounds.[6][7] The spectrum would show characteristic signals for the protons and carbons of the benzimidazole and pyridine rings, the methoxy and methyl groups, the sulfinyl methyl bridge, and the newly introduced o-toluoyl group (aromatic protons and the methyl group).

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 479.55. The fragmentation pattern would likely involve cleavage of the ester bond and fragmentation of the omeprazole core structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Studies on the fragmentation of omeprazole and its metabolites can provide insights into the expected fragmentation pathways.[8][9]

Significance in Drug Development and Quality Control

This compound is primarily of interest as a potential impurity in omeprazole drug products. The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. As such, having access to a well-characterized reference standard of this compound is essential for:

-

Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC) for the detection and quantification of this impurity in omeprazole active pharmaceutical ingredient (API) and finished drug products.

-

Impurity Profiling: To establish the impurity profile of omeprazole from different manufacturing processes.

-

Forced Degradation Studies: To identify potential degradation products of omeprazole under various stress conditions.

-

Toxicological Assessment: While specific toxicological data for this compound is not widely available, the presence of any impurity above a certain threshold necessitates a toxicological evaluation to ensure patient safety.

Conclusion

This compound, an ester derivative of a major omeprazole metabolite, represents an important compound in the analytical landscape of this widely used proton pump inhibitor. Understanding its chemical structure, properties, and synthesis is crucial for researchers and scientists involved in the development, manufacturing, and quality control of omeprazole. This technical guide provides a foundational understanding of this compound, consolidating available information and outlining the key scientific principles and experimental considerations. Further research into its specific analytical and toxicological properties will continue to be of value to the pharmaceutical industry.

References

-

Pharmaffiliates. Omeprazole-impurities. [Link]

-

Pharmaffiliates. CAS No : 120003-79-4 | Product Name : this compound. [Link]

-

Pharmaffiliates. CAS No : 120003-78-3 | Product Name : this compound Sulfide. [Link]

- Kim, J., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5035.

- Yang, R., et al. (2003). Acid–base chemistry of omeprazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 935-943.

-

Veeprho. Omeprazole Impurities and Related Compound. [Link]

- Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Roberts, J., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(16), 1331-1342.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). [Link]

-

SynZeal. Omeprazole Impurities. [Link]

-

ResearchGate. List and structure of omeprazole impurities. [Link]

-

ResearchGate. 1 H-NMR spectra of free OME (a); OME complexed with bCD (b); and with... [Link]

- Roberts, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Ghosh, M., et al. (2021). Determination of chemical shift anisotropy tensor and molecular correlation time of proton pump inhibitor omeprazole by solid state NMR measurements. New Journal of Chemistry, 45(2), 849-858.

-

ChemBK. This compound Sulfide. [Link]

-

ArtMolecule. 5-Hydroxy omeprazole standards. [Link]

- Li, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5865.

- Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(4), 349-355.

- Zhong, S., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of chemical shift anisotropy tensor and molecular correlation time of proton pump inhibitor omeprazole by solid state NMR measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

An In-depth Technical Guide to the Synthesis of o-Toluoyl-5-hydroxy Omeprazole

Introduction

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), is widely prescribed for the management of acid-related gastrointestinal disorders.[1][2] Its therapeutic action stems from the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[3] Upon administration, omeprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[3][4] One of the principal metabolites is 5-hydroxyomeprazole, formed through hydroxylation of the benzimidazole ring.[3][4][5] While this metabolite is pharmacologically less active than the parent drug, its synthetic derivatives are of significant interest to researchers for use as reference standards in metabolic studies, as potential starting materials for new chemical entities, and for investigating structure-activity relationships.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for o-Toluoyl-5-hydroxy Omeprazole. The synthesis is logically divided into two major parts: the total synthesis of the precursor, 5-hydroxyomeprazole, followed by the esterification of its phenolic hydroxyl group with o-toluoyl chloride. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for drug development professionals and researchers in organic synthesis.

Part 1: Total Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-hydroxyomeprazole is a multi-step process that requires the careful construction of two key heterocyclic fragments: a substituted pyridine and a benzimidazole moiety, which are subsequently coupled and oxidized. The pathway described herein is adapted from the synthetic route developed by Striela et al.[6][7]

Synthesis of the Pyridine Precursor: (6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol

A critical intermediate in the synthesis of 5-hydroxyomeprazole is the appropriately functionalized pyridine ring. The synthesis of this precursor is a multi-step process in itself.

A detailed experimental protocol for the synthesis of the key pyridine intermediate, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, is outlined in the work by Striela et al.[6][7] The synthesis begins with the protection of the hydroxyl group of a precursor pyridine using 2-methylbenzoyl chloride (o-toluoyl chloride). The resulting ester is then oxidized to an N-oxide, which undergoes a Boekelheide rearrangement upon treatment with acetic anhydride. Subsequent hydrolysis yields a hydroxymethyl pyridine, which is then chlorinated to afford the desired chloromethyl pyridine precursor. The overall yield for this five-step sequence is reported to be 55%.[6][7]

Coupling and Oxidation to Yield 5-Hydroxyomeprazole

With the key pyridine and benzimidazole fragments in hand, the subsequent steps involve their coupling to form a sulfide intermediate, followed by a selective oxidation to the final sulfoxide product, 5-hydroxyomeprazole.

The following protocol is adapted from the work of Striela et al.[6][7]

-

Sulfide Formation: The protected chloromethyl pyridine derivative is reacted with 5-methoxy-1H-benzimidazole-2-thiol in the presence of a base, such as sodium hydroxide, in a suitable solvent system. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of the benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[2]

-

Deprotection: The o-toluoyl protecting group is then removed under basic conditions to free the hydroxyl group.

-

Oxidation: The resulting sulfide is selectively oxidized to the sulfoxide, 5-hydroxyomeprazole. This is a critical step that must be carefully controlled to prevent over-oxidation to the sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures in a chlorinated solvent.[6][7]

The final product, 5-hydroxyomeprazole, was isolated in a 45% yield.[6]

Synthesis Workflow of 5-Hydroxyomeprazole

Caption: Overall workflow for the synthesis of 5-hydroxyomeprazole.

Part 2: Synthesis of this compound

The final step in the synthesis of the target molecule is the esterification of the phenolic hydroxyl group of 5-hydroxyomeprazole with o-toluoyl chloride. This is a standard transformation in organic synthesis.

Esterification of 5-Hydroxyomeprazole

The reaction of a phenol with an acyl chloride in the presence of a base is a common and efficient method for the preparation of phenyl esters.[8][9]

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base (1.1-1.2 equivalents), such as triethylamine or pyridine, to the solution and stir. The base is crucial to neutralize the HCl that is generated during the reaction.[8]

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of o-toluoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data Summary

| Reactant/Reagent | Molar Equivalent | Purpose |

| 5-Hydroxyomeprazole | 1.0 | Substrate |

| o-Toluoyl Chloride | 1.05 | Acylating Agent |

| Triethylamine/Pyridine | 1.1 - 1.2 | Base (HCl Scavenger) |

| Anhydrous DCM/THF | - | Solvent |

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.

Mechanism of Esterification

The esterification of 5-hydroxyomeprazole with o-toluoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution for the esterification of 5-hydroxyomeprazole.

-

Deprotonation: The base (e.g., triethylamine) deprotonates the phenolic hydroxyl group of 5-hydroxyomeprazole to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of o-toluoyl chloride, leading to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The chloride ion then reacts with the protonated base to form a salt.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded synthetic pathway for this compound. The synthesis leverages a well-documented total synthesis of the 5-hydroxyomeprazole precursor, followed by a standard esterification protocol. By providing detailed procedural outlines, quantitative data, and mechanistic insights, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis of this and similar derivatives will aid in the continued study of omeprazole metabolism and the development of novel therapeutic agents.

References

-

Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Abouir, K., Varesio, E., Déglon, J., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Uno, T., Yasui-Furukori, N., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 407-411.

- ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards.

- Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole.

- BenchChem. (2025).

- Google Patents. (n.d.). Omeprazole synthesis - EP1085019A1.

- ARKAT USA, Inc. (2016). Total synthesis of 5-hydroxyomeprazole (16-9501GP).

- White Rose eTheses Online. (n.d.).

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.

- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.

- BenchChem. (2025). Application Notes and Protocols for the Esterification of o-Toluoyl Chloride with Alcohols.

- ResearchGate. (n.d.).

- CoLab. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols.

- BenchChem. (2025). Application Note & Protocol: Esterification of 2-Hydroxyacetophenone with p-Toluoyl Chloride.ophenone with p-Toluoyl Chloride.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

o-Toluoyl-5-hydroxy Omeprazole CAS number and molecular weight

An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate related to the proton pump inhibitor (PPI) omeprazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in pharmaceutical research.

Introduction: The Context of Omeprazole and Its Metabolites

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning as a specific inhibitor of the H+/K+-ATPase, or 'proton pump', in gastric parietal cells.[1] Its efficacy is well-established, but its pharmacological profile is complex, largely due to extensive hepatic metabolism. Upon administration, omeprazole is biotransformed by the cytochrome P450 enzyme system, primarily through the CYP2C19 and CYP3A4 isoenzymes.[2][3]

This metabolic process yields several derivatives, most notably 5-hydroxyomeprazole (via hydroxylation by CYP2C19) and omeprazole sulfone (via sulfoxidation by CYP3A4).[2][4] Understanding the independent biological activities and pharmacokinetic profiles of these metabolites is crucial for a complete picture of the drug's action, potential for drug-drug interactions, and inter-individual variability.[2]

This compound serves as a pivotal, protected intermediate in the chemical synthesis of 5-hydroxyomeprazole.[5] The "o-toluoyl" group acts as a protecting moiety for the hydroxyl group, enabling specific chemical transformations at other sites of the molecule before its removal to yield the final metabolite. This guide will illuminate the technical details of this important compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are critical for handling, storage, and analytical method development.

| Property | Value | Reference |

| CAS Number | 120003-79-4 | [6] |

| Molecular Formula | C₂₅H₂₅N₃O₅S | [6] |

| Molecular Weight | 479.55 g/mol | [6] |

| IUPAC Name | 2-Methylbenzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl] methyl]-5-methyl-3-pyridinyl]methyl Ester | [6] |

| Appearance | White Solid | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [6] |

Synthesis and Mechanistic Rationale

The total synthesis of 5-hydroxyomeprazole, and by extension its protected intermediates, is a multi-step process that requires careful strategic planning to manage the reactive functional groups on the molecule. The use of a protecting group is a classic and essential strategy in organic synthesis.

Causality Behind the Synthetic Strategy

The core logic involves the coupling of a substituted pyridine ring with a benzimidazole core, followed by a controlled oxidation to form the characteristic sulfoxide of omeprazole.[7] However, the presence of a free hydroxyl group on the pyridine precursor for 5-hydroxyomeprazole complicates this pathway, as it can interfere with the subsequent oxidation step. Therefore, the hydroxyl group must be "protected" by converting it into a less reactive functional group. The o-toluoyl ester serves this purpose effectively. The overall workflow is a self-validating system where each step sets up the molecule for the subsequent, successful transformation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Hydroxyomeprazole via its o-Toluoyl protected intermediate.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on established synthetic routes for omeprazole analogues.[5][8]

-

Protection Stage:

-

Dissolve the hydroxymethyl pyridine precursor in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

-

Cool the solution in an ice bath (0-5°C).

-

Add a base, such as triethylamine (TEA), to act as an acid scavenger.

-

Slowly add o-toluoyl chloride (2-methylbenzoyl chloride) dropwise while maintaining the temperature. The toluoyl chloride is electrophilic and reacts with the nucleophilic hydroxyl group. The TEA neutralizes the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the protected pyridine ester intermediate.

-

-

Coupling Stage:

-

In a separate vessel, dissolve 5-methoxy-2-mercaptobenzimidazole in an alcoholic solvent with a base like sodium hydroxide to form the thiolate anion.[7]

-

Add the solution of the protected pyridine intermediate from the previous step to the thiolate solution.

-

Stir the reaction for several hours. The nucleophilic thiolate will displace the leaving group on the pyridine's methyl side-chain, forming the thioether bond.

-

Isolate the crude product (this compound Sulfide) by filtration or extraction.

-

-

Oxidation Stage:

-

Dissolve the synthesized thioether in a chlorinated solvent (e.g., Chloroform or DCM).

-

Cool the solution to approximately 0°C.

-

Add a controlled amount (typically ~1 equivalent) of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA), portion-wise.[5] This step is critical; over-oxidation will lead to the formation of the undesired sulfone. The peroxy acid selectively delivers an oxygen atom to the sulfur.

-

Monitor the reaction closely. Upon completion, quench any excess oxidizing agent and purify the final product, this compound, typically by crystallization or chromatography.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-method approach ensures a self-validating system of characterization.

Recommended Analytical Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This method is adapted from established procedures for omeprazole and its impurities.[9][10]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]

-

Mobile Phase: A gradient or isocratic mixture of:

-

Solvent A: Phosphate buffer (e.g., 20 mM, pH 7.4)

-

Solvent B: Acetonitrile

-

Rationale: The buffered aqueous phase controls the ionization state of the molecule, while the organic acetonitrile elutes the compound from the nonpolar C18 stationary phase. The exact ratio or gradient is optimized to achieve good separation from starting materials and byproducts.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 302 nm.[10] Omeprazole and its derivatives have a strong chromophore, making UV detection highly suitable.

-

Procedure:

-

Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

-

Prepare the sample solution to be tested at a similar concentration.

-

Inject both solutions into the HPLC system.

-

The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time to that of the reference standard.

-

Application in Drug Development and Research

This compound is not an active pharmaceutical ingredient but rather an indispensable tool for pharmaceutical research.

-

Reference Standard Synthesis: It serves as a key intermediate for the synthesis of pure 5-hydroxyomeprazole. This pure metabolite is then used as an analytical reference standard to identify and quantify the metabolite in biological samples (e.g., plasma, urine) from clinical or preclinical studies.[11]

-

Pharmacological Profiling: By producing the 5-hydroxy metabolite in sufficient quantities, researchers can perform in vitro and in vivo studies to determine its specific biological activity. This helps to understand if the metabolite contributes to the therapeutic effect or any potential side effects of the parent drug, omeprazole.[2]

-

Metabolic Stability and Drug Interaction Studies: The synthesized metabolite can be used in experiments to assess its own metabolic stability or its potential to inhibit or induce CYP450 enzymes, which is a critical part of drug-drug interaction screening.

Conclusion

This compound, with CAS number 120003-79-4, is more than just a chemical entry in a database. It represents a crucial piece in the complex puzzle of understanding the pharmacology of omeprazole. Its synthesis, enabled by the strategic use of the o-toluoyl protecting group, allows for the isolation and study of one of omeprazole's primary metabolites. The technical protocols and rationale outlined in this guide provide a framework for the synthesis, analysis, and application of this compound, underscoring its importance for researchers dedicated to advancing drug development and safety.

References

-

CAS No : 120003-79-4 | Product Name : this compound. Pharmaffiliates. [Link]

-

CAS No : 120003-78-3 | Product Name : this compound Sulfide. Pharmaffiliates. [Link]

-

Omeprazole and Esomeprazole Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

-

Clinical pharmacology of omeprazole. PubMed. [Link]

-

This compound Sulfide. Dwnchem.com. [Link]

-

Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. BIO Web of Conferences. [Link]

-

Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

- Omeprazole synthesis.

-

Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

-

Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

-

Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. SciSpace. [Link]

Sources

- 1. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scispace.com [scispace.com]

- 11. bio-conferences.org [bio-conferences.org]

An In-Depth Technical Guide to 5-Hydroxy Omeprazole and its o-Toluoyl Derivative: From Metabolism to Synthetic Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolic journey of omeprazole, focusing on its primary metabolite, 5-hydroxy omeprazole. It further delves into the synthesis, characterization, and application of o-Toluoyl-5-hydroxy Omeprazole, a key synthetic derivative of this metabolite, clarifying its role in the scientific landscape of proton pump inhibitors.

Part 1: The Metabolic Fate of Omeprazole: The Genesis of 5-Hydroxy Omeprazole

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, a process critical to its pharmacokinetic profile and clinical efficacy.[1] This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with two isoforms playing pivotal roles: CYP2C19 and CYP3A4.[1][2]

The metabolic pathways of omeprazole are diverse, leading to several derivatives, including 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole.[1] The formation of 5-hydroxyomeprazole through hydroxylation is predominantly catalyzed by CYP2C19.[1][3] The activity of this enzyme is subject to genetic polymorphism, which is a major determinant of the inter-individual variability observed in omeprazole clearance and clinical response.[1] In contrast, the formation of omeprazole sulfone via sulfoxidation is mainly mediated by CYP3A4.[1][2] These metabolites are generally considered to have no significant effect on gastric acid secretion.[4][5]

The stereoselective nature of omeprazole's metabolism is also a crucial aspect. Omeprazole is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is primarily metabolized to 5-hydroxyomeprazole by CYP2C19, while the (S)-enantiomer (esomeprazole) is metabolized at a slower rate, contributing to its higher plasma concentrations.[6]

Figure 1: Primary metabolic pathways of omeprazole.

Part 2: this compound: A Synthetic Derivative of a Primary Metabolite

Contrary to being a direct metabolite, this compound (CAS No: 120003-79-4) is a synthetic derivative of 5-hydroxy omeprazole.[7][8] This compound is synthesized by the esterification of the hydroxyl group of 5-hydroxy omeprazole with o-toluic acid. Such derivatization is a common strategy in pharmaceutical sciences to create reference standards for impurities, analytical internal standards, or prodrugs with modified physicochemical properties.

Synthesis and Characterization

The synthesis of this compound originates from the primary metabolite, 5-hydroxy omeprazole. The total synthesis of 5-hydroxy omeprazole itself has been a subject of research, providing a source for subsequent derivatization.[9] The esterification process to produce this compound involves reacting 5-hydroxy omeprazole with an activated form of o-toluic acid, such as o-toluoyl chloride, in the presence of a suitable base and solvent.

General Synthetic Protocol:

-

Dissolution: 5-hydroxy omeprazole is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to act as an acid scavenger.

-

Acylation: o-Toluoyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is achieved through techniques like column chromatography or recrystallization to yield pure this compound.

The structural confirmation of the synthesized this compound is established through various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of both the 5-hydroxy omeprazole backbone and the o-toluoyl moiety.

-

Mass Spectrometry (MS): To determine the molecular weight (479.55 g/mol ) and fragmentation pattern consistent with the expected structure.[7][8]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch.

Figure 2: General synthetic workflow for this compound.

Applications in a Research and Development Context

As a well-characterized chemical entity, this compound serves several important functions in the pharmaceutical industry:

-

Reference Standard for Impurity Profiling: In the manufacturing of omeprazole, impurities and related compounds must be meticulously monitored to ensure the safety and quality of the final drug product.[6][10] this compound can be used as a reference standard in analytical methods, such as HPLC, to identify and quantify potential impurities that may arise during synthesis or degradation.

-

Internal Standard in Bioanalytical Methods: The quantification of omeprazole and its metabolites in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and pharmacodynamic studies.[11] A stable, structurally similar compound is often used as an internal standard to improve the accuracy and precision of these analytical methods. While not explicitly documented in the provided search results as an internal standard, its properties make it a potential candidate for such applications in LC-MS/MS assays.

-

Tool in Medicinal Chemistry: The synthesis of derivatives of active metabolites can be part of a broader medicinal chemistry program to explore structure-activity relationships or to develop prodrugs with improved properties.

Part 3: Analytical Methodologies for Omeprazole and its Derivatives

The accurate quantification of omeprazole and its related compounds, including 5-hydroxy omeprazole and its synthetic derivatives, is paramount. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Table 1: Key Parameters for HPLC Analysis of Omeprazole and Related Compounds

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C8 or C18 reversed-phase column | Provides good separation for moderately polar compounds like omeprazole and its metabolites. |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate, ammonium bicarbonate) | The organic modifier and buffer composition are optimized to achieve the desired retention and peak shape. |

| Detection | UV at ~302 nm or Mass Spectrometry (MS/MS) | UV detection is suitable for routine analysis, while MS/MS offers higher sensitivity and selectivity, especially for bioanalytical applications.[1][12] |

| Internal Standard | A structurally related compound not present in the sample | Used in quantitative analysis to correct for variations in sample preparation and instrument response. |

Detailed Protocol: A Representative HPLC-UV Method for Impurity Profiling

-

Standard and Sample Preparation:

-

Prepare stock solutions of omeprazole, 5-hydroxy omeprazole, and this compound reference standards in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards and sample solutions by diluting the stock solutions with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 7.6).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

UV Detection: 302 nm.

-

-

Data Analysis:

-

Identify the peaks of omeprazole, 5-hydroxy omeprazole, and this compound based on their retention times compared to the reference standards.

-

Quantify the amounts of each compound by comparing their peak areas to a calibration curve generated from the reference standards.

-

Conclusion

While this compound is not a direct metabolite of omeprazole, it stands as a significant synthetic derivative of the primary metabolite, 5-hydroxy omeprazole. Understanding the metabolic pathways of omeprazole provides the foundational context for the existence and utility of such derivatives. This compound serves as a valuable tool for pharmaceutical scientists in impurity profiling, analytical method development, and potentially in broader medicinal chemistry research. This guide has elucidated the journey from the in vivo metabolism of omeprazole to the synthesis and application of this important analytical standard, providing a comprehensive resource for professionals in the field.

References

-

National Center for Biotechnology Information. (2023). Omeprazole Therapy and CYP2C19 Genotype. Retrieved from [Link]

- Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 14(1), 23–35.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 120003-79-4 | Product Name : this compound. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Retrieved from [Link]

- Spence, J. (2018).

- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

LCGC International. (2015). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

- Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(3), 339-351.

- Regårdh, C. G., Andersson, T., Lagerström, P. O., Lundborg, P., & Skånberg, I. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement, 118, 99–104.

- Regårdh, C. G. (1986). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 118, 99-104.

-

Pharmaffiliates. (n.d.). CAS No : 120003-78-3 | Product Name : this compound Sulfide. Retrieved from [Link]

- Ramakrishna, N. V., Vishwottam, K. N., Koteshwara, M., & Wishu, S. (2001). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography.

- Shin, J. M., Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35.

- Abouir, K., Varesio, E., Déglon, J., Samer, C., Daali, Y., & Desmeules, J. (2022). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & clinical pharmacology & toxicology, 130(5), 569–580.

- Abouir, K., Samer, C., Landry, R., Varesio, E., Déglon, J., Daali, Y., & Desmeules, J. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1232, 123969.

- Clissold, S. P., & Campoli-Richards, D. M. (1986). Omeprazole: pharmacology, pharmacokinetics and interactions. Drugs, 32(3), 15-47.

- Uno, T., Yasui-Furukori, N., Shimizu, M., Sugawara, K., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British journal of clinical pharmacology, 59(4), 411–416.

- Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC: Online Journal of Organic Chemistry, 2016(3), 339-351.

-

Chemical Suppliers. (n.d.). This compound Sulfide-d3. Retrieved from [Link]

- Lee, H., Kang, M., & Choi, H. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules (Basel, Switzerland), 26(11), 3237.

- Heleno, F. F., Faria, M., Edwards, C., & Jones, J. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 32(12), 957–966.

-

ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. Retrieved from [Link]

- Al-Ghannam, S. M. (2014). Omeprazole Profile. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 39, pp. 359-423). Academic Press.

Sources

- 1. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 4. journals.asm.org [journals.asm.org]

- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: From Discovery to Application as an Analytical Standard

This technical guide provides a comprehensive overview of o-Toluoyl-5-hydroxy Omeprazole, tracing its origins from the discovery of its parent compound, omeprazole, to its synthesis and critical role as an analytical reference material. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of omeprazole-related compounds for impurity profiling, metabolic studies, and quality control.

The Genesis of Proton Pump Inhibitors: The Story of Omeprazole

The journey to understanding this compound begins with the revolutionary development of the first proton pump inhibitor (PPI), omeprazole. In the late 1960s and early 1970s, researchers at AB Hässle (a subsidiary of Astra AB, now AstraZeneca) were searching for a new class of drugs to inhibit gastric acid secretion.[1] Initial research on substituted benzimidazoles, such as timoprazole, showed promise but also raised toxicity concerns.[1]

A breakthrough occurred in 1979 with the synthesis of omeprazole.[2] This new compound demonstrated potent and specific inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in acid production by parietal cells.[3] A key structural feature of omeprazole is the 5-methoxy substitution on the benzimidazole ring, which significantly enhanced its stability at neutral pH compared to earlier analogues.[2] Marketed under brand names like Losec and Prilosec, omeprazole was launched in 1988 and quickly became a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

The Metabolic Fate of Omeprazole: The Emergence of 5-hydroxy Omeprazole

Following its administration, omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[5] The two main pathways are hydroxylation and sulfoxidation. The polymorphic enzyme CYP2C19 is chiefly responsible for the hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole, which is a major, albeit inactive, metabolite.[6][7][8] The other primary route, mediated by CYP3A4, leads to the formation of omeprazole sulfone.[7]

The formation of 5-hydroxyomeprazole is a critical step in the clearance of omeprazole from the body.[9] Due to the genetic polymorphism of CYP2C19, the rate of this metabolic conversion can vary significantly among individuals, impacting the drug's efficacy and potential for drug-drug interactions.[10] This variability underscores the importance of studying 5-hydroxyomeprazole in pharmacokinetic and pharmacodynamic analyses.

The Need for High-Purity Analytical Standards

In pharmaceutical development and manufacturing, ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities.[9][11] Impurities can arise from the synthesis process, degradation of the API, or storage.

To accurately identify and quantify these impurities, highly characterized reference standards are essential.[11] For omeprazole, this includes not only process-related impurities but also its major metabolites, like 5-hydroxyomeprazole, as their presence can be indicative of the drug's metabolic profile and potential degradation pathways.

This compound: A Purpose-Synthesized Derivative

This compound is not a drug candidate but rather a specifically designed chemical derivative of 5-hydroxyomeprazole. Its discovery and synthesis are driven by the need for a stable, crystalline, and highly pure analytical standard.

The Rationale for the o-Toluoyl Moiety

The hydroxyl group of 5-hydroxyomeprazole can be reactive and may complicate its isolation and purification as a stable reference material. The introduction of an o-toluoyl group (2-methylbenzoyl group) serves as a protecting group for this hydroxyl functionality.[12] This is achieved through an esterification reaction, typically using o-toluoyl chloride.[2][3]

The advantages of using the o-toluoyl group in this context include:

-

Increased Stability: The ester linkage protects the reactive hydroxyl group, preventing unwanted side reactions and degradation.

-

Enhanced Crystallinity: The introduction of the bulky, aromatic toluoyl group often facilitates the formation of a stable, crystalline solid, which is ideal for a reference standard.

-

Improved Handling and Characterization: The resulting derivative is typically easier to purify, handle, and characterize using standard analytical techniques.

The choice of the ortho-methyl position on the benzoyl group can also impart specific steric properties that may influence the molecule's conformation and reactivity in a controlled manner.[2]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound and its related sulfide.

| Property | This compound | This compound Sulfide |

| CAS Number | 120003-79-4[13] | 120003-78-3[11] |

| Molecular Formula | C25H25N3O5S[13] | C25H25N3O4S[11] |

| Molecular Weight | 479.55 g/mol [13] | 463.55 g/mol [11] |

| Appearance | White Solid[13] | Off-White Solid[14] |

| Storage | 2-8°C Refrigerator[13] | 2-8°C Refrigerator[14] |

Experimental Protocols

The synthesis of this compound involves a multi-step process that begins with the synthesis of the 5-hydroxyomeprazole core, followed by the protection of the hydroxyl group.

Synthesis of 5-hydroxyomeprazole

A total synthesis of 5-hydroxyomeprazole has been developed, providing a route to this key metabolite.[12] The following is a conceptual workflow based on published synthetic strategies.

Figure 1: Conceptual workflow for the total synthesis of 5-hydroxyomeprazole.

Step-by-Step Methodology for the Synthesis of the Sulfide Intermediate (Conceptual): [6][15]

-

Thiolate Formation: Dissolve 5-methoxy-1H-benzimidazole-2-thiol in a suitable solvent (e.g., ethanol) and treat with a base such as sodium hydroxide to form the sodium thiolate salt.

-

Nucleophilic Substitution: Add the chlorinated pyridine derivative (synthesized as per literature methods[12]) to the thiolate solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the nucleophilic substitution reaction, forming the thioether (sulfide) linkage.

-

Isolation: After the reaction is complete, the sulfide intermediate can be isolated by precipitation (e.g., by adding water) and filtration.

Step-by-Step Methodology for Oxidation to Sulfoxide: [6]

-

Dissolution: Dissolve the synthesized sulfide intermediate in a suitable solvent, such as dichloromethane.

-

Oxidation: Cool the solution and add a controlled amount of an oxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

-

Quenching and Work-up: After the reaction is complete, quench any excess oxidizing agent and wash the organic phase with a basic solution (e.g., sodium bicarbonate) and brine.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography to yield 5-hydroxyomeprazole.

Synthesis of this compound

The final step involves the esterification of the hydroxyl group of 5-hydroxyomeprazole.

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology for Esterification: [12]

-

Reaction Setup: Dissolve 5-hydroxyomeprazole in an anhydrous aprotic solvent like dichloromethane.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

-

Acylation: Cool the mixture and slowly add o-toluoyl chloride.

-

Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer and evaporate the solvent. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Applications in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for the quality control of omeprazole.

Figure 3: Key analytical applications of this compound.

Its uses include:

-

Impurity Identification: In chromatographic methods like HPLC, the retention time of this compound can be used to identify the presence of 5-hydroxyomeprazole (after appropriate sample preparation) in omeprazole drug substances or products.[9]

-

Method Validation: It serves as a standard for validating the specificity, linearity, and accuracy of analytical methods developed for omeprazole purity testing.

-

Quantitative Analysis: As a primary standard, it can be used to prepare calibration curves for the precise quantification of 5-hydroxyomeprazole as an impurity or degradant.

Conclusion

The discovery of this compound is not a tale of a therapeutic agent but a story of scientific necessity. Its existence is a direct consequence of the success of omeprazole and the rigorous quality standards demanded by the pharmaceutical industry. By derivatizing the primary metabolite, 5-hydroxyomeprazole, with an o-toluoyl group, a stable and reliable analytical tool was created. This guide has illuminated the logical pathway from the development of a blockbuster drug to the synthesis of the critical chemical reagents required to ensure its safety and quality, providing researchers with the foundational knowledge and practical insights necessary for their work in this field.

References

- MilliporeSigma. (n.d.). o-Toluoyl chloride.

- BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem.

- Pharma Excipients. (2025, January 20).

-

CATO Reference Materials. (n.d.). 120003-78-3 | this compound Sulfide. Retrieved from [Link]

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- Uno, T., et al. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 48(4), 521-524.

-

Pharmaffiliates. (n.d.). CAS No : 120003-79-4 | Product Name : this compound. Retrieved from [Link]

- Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.

-

SynThink Research Chemicals. (n.d.). Omeprazole EP Impurities & USP Related Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). Development of Omeprazole. [Diagram].

-

Pharmaffiliates. (n.d.). CAS No : 120003-78-3 | Product Name : this compound Sulfide. Retrieved from [Link]

- Sim, S. C., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. BMC Medical Genetics, 9(5).

- Preprints.org. (2023). Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties. Preprints.org.

- Al-Kaissi, E., et al. (2006). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(5), 1639-1646.

- ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of o-Toluoyl Chloride: Applications in Fine Chemicals and Beyond.

-

Wikipedia. (n.d.). Tolyl group. Retrieved from [Link]

-

ARKIVOC. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Can 2 - Toluoyl Chloride be used as a reagent in organic synthesis experiments?.

- LCGC International. (2013). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.

- ResearchGate. (2025, August 5). Analytical methodologies for the determination of omeprazole: An overview. [Request PDF].

- DiVA portal. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole.

- Roberts, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 929-941.

- American Chemical Society. (2017, July 3). Omeprazole. ACS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Omeprazole Impurities | SynZeal [synzeal.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Elemental impurities analysis in name-brand and generic omeprazole drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

o-Toluoyl-5-hydroxy Omeprazole: The Unsung Hero in Precision Drug Metabolism Studies

An In-Depth Technical Guide for Drug Metabolism Researchers

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, serves as a critical probe drug for assessing the activity of the polymorphic cytochrome P450 enzyme, CYP2C19. The accurate quantification of its primary metabolite, 5-hydroxy omeprazole, is paramount for pharmacokinetic analyses and pharmacogenetic phenotyping. However, the inherent challenges in synthesizing and maintaining the stability of pure metabolite standards can compromise analytical integrity. This technical guide delves into the pivotal role of o-Toluoyl-5-hydroxy Omeprazole, a stable, synthetically derived analog, as a certified reference standard in drug metabolism and pharmacokinetics (DMPK) studies. We will explore the causality behind its use, provide detailed experimental workflows for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and illustrate how this key reagent enables the reliable characterization of CYP2C19 metabolic phenotypes, thereby supporting advancements in personalized medicine and drug safety evaluation.

The Analytical Imperative in Omeprazole Metabolism

The study of drug metabolism is fundamental to understanding a compound's efficacy, safety, and potential for drug-drug interactions (DDI).[][2] Omeprazole is extensively metabolized in the liver, primarily by two key cytochrome P450 enzymes.[3][4]

-

Hydroxylation via CYP2C19: This pathway produces the main metabolite, 5-hydroxy omeprazole. The activity of CYP2C19 is highly variable across the population due to genetic polymorphisms, leading to distinct phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers.[5][6][7][8]

-

Sulfoxidation via CYP3A4: This secondary pathway generates omeprazole sulfone.[9][10][11]

The ratio of the parent drug (omeprazole) to its primary metabolite (5-hydroxy omeprazole) in plasma serves as a reliable in vivo index of CYP2C19 activity.[7][11][12] Therefore, the ability to precisely and accurately quantify both compounds in biological matrices is not merely an analytical task; it is the foundation of CYP2C19 phenotyping. This presents a significant challenge: quantitative bioanalysis, particularly using highly sensitive LC-MS/MS methods, requires an authenticated, stable, and pure analytical standard for the metabolite of interest. Without such a standard, constructing a reliable calibration curve for quantification is impossible.

This compound: A Chemist's Solution to a Biologist's Problem

Direct synthesis of 5-hydroxy omeprazole for use as a reference standard can be complex, and the resulting compound may have limited long-term stability. To overcome this, this compound was developed. It is a derivative where the hydroxyl group of 5-hydroxy omeprazole is esterified with an o-toluoyl group.

This specific chemical modification is not arbitrary; it serves several critical functions:

-

Enhanced Stability: The ester linkage protects the reactive hydroxyl group, significantly increasing the molecule's stability during synthesis, purification, and long-term storage.

-

Improved Handling: The derivative is a stable solid, making it easier to handle, weigh, and prepare stock solutions with high accuracy.[13][14]

-

Certified Purity: As a commercially available research chemical, it is synthesized under controlled conditions and supplied with a certificate of analysis, guaranteeing its identity and purity—a cornerstone of any validated analytical method.[13][14][15][16]

Essentially, this compound acts as a robust and reliable surrogate, enabling laboratories to confidently and reproducibly quantify the true biological metabolite, 5-hydroxy omeprazole.

Caption: Structural relationship between Omeprazole, its metabolite, and the analytical standard.

Core Application: The Reference Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as a reference standard for the construction of calibration curves in bioanalytical assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[17][18][19][20][21]

A typical workflow involves spiking a biological matrix (e.g., drug-free human plasma) with known concentrations of the analytical standard to create calibrators and quality control (QC) samples. These are then processed and analyzed alongside the unknown study samples.

Caption: Standard workflow for quantifying metabolites in plasma using LC-MS/MS.

Exemplar Protocol: LC-MS/MS Quantification of 5-hydroxy Omeprazole

This protocol is a representative methodology synthesized from established practices.[12][19][22][23] It must be fully validated in the end-user's laboratory.

1. Preparation of Standards and QCs:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working solutions for calibration standards (e.g., 10-1000 ng/mL) and quality controls (LQC, MQC, HQC).

-

Prepare a working solution of a suitable internal standard (IS), such as a stable isotope-labeled version or a structurally similar compound (e.g., Lansoprazole).[21][24]

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of plasma (calibrator, QC, or unknown sample), add 25 µL of the IS working solution.

-

Add 1 mL of an extraction solvent (e.g., ethyl acetate or a diethyl ether:dichloromethane mixture).[17][22]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

-

The system is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for the analyte and the internal standard.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar molecules like omeprazole and its metabolites. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.25 | A volatile buffer compatible with mass spectrometry that provides good peak shape.[19] |

| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |

| Gradient | Isocratic or Gradient elution | Optimized to ensure separation from matrix components and the parent drug. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Omeprazole and its metabolites readily form positive ions [MH]+.[19] |

| MRM Transition | Omeprazole: m/z 346 → 198 | Specific fragmentation pattern used for quantification.[19][25] |

| 5-hydroxy Omeprazole: m/z 362 → 214 | The toluoyl group is cleaved in the source, allowing detection of the native metabolite's mass.[23] | |

| Internal Standard (IS): e.g., Lansoprazole m/z 370 → 252 | A unique transition for the IS ensures it doesn't interfere with the analyte. |

Note: The mass transition for this compound itself is not monitored in study samples. The standard is used to create a calibration curve for 5-hydroxy omeprazole. The instrument detects the mass of 5-hydroxy omeprazole (m/z 362) as the toluoyl group is often lost during the ionization process, or the analysis is calibrated to account for the mass difference.

Enabling Accurate CYP2C19 Phenotyping

With a validated assay capable of accurately measuring plasma concentrations of both omeprazole and 5-hydroxy omeprazole, researchers can confidently determine the CYP2C19 phenotype. This is typically achieved by calculating the Area Under the Curve (AUC) ratio of the parent drug to the metabolite after a single oral dose of omeprazole.[12]

Caption: Logical flow from accurate measurement to clinical application.

The use of a reliable standard like this compound is the critical first step in this chain of logic. Any inaccuracy in the quantification of the metabolite would propagate through the calculation, leading to potential misclassification of a patient's metabolic status.

Table 2: Illustrative CYP2C19 Phenotypes Based on Metabolic Ratio

| Phenotype | Typical Metabolic Ratio (Omeprazole/5-OH Omeprazole) | Associated Genotypes (Examples) | Clinical Significance |

| Poor Metabolizer (PM) | High (>5.0) | 1/2, 2/2 | Reduced drug clearance, increased exposure, potential for adverse effects. |

| Intermediate Metabolizer (IM) | Moderate (1.5 - 5.0) | 1/2, 1/3 | Intermediate clearance. |

| Extensive (Normal) Metabolizer (EM) | Low (0.5 - 1.5) | 1/1 | Normal, expected metabolism. |

| Ultra-rapid Metabolizer (UM) | Very Low (<0.5) | 1/17, 17/17 | Increased drug clearance, potential for therapeutic failure at standard doses.[12] |

Note: The specific ratio cutoffs can vary between studies and populations.

Conclusion

In the intricate field of drug metabolism, the quality of foundational tools dictates the reliability of breakthrough discoveries. This compound is more than a mere chemical reagent; it is an enabling technology that provides the analytical certainty required for high-stakes research. By serving as a stable and pure reference standard, it underpins the accurate quantification of 5-hydroxy omeprazole. This accuracy is the bedrock for robust pharmacokinetic modeling, reliable CYP2C19 phenotyping, and ultimately, the advancement of personalized medicine. For any researcher investigating omeprazole metabolism or utilizing it as a probe for CYP2C19 activity, the use of a validated standard like this compound is an indispensable component of a scientifically rigorous and trustworthy experimental design.

References

-

Andersson, T. (n.d.). Review article: omeprazole and the cytochrome P450 system. PubMed. Retrieved from [Link]

-

Äbelö, A., Andersson, T. B., Antonsson, M., McGuire, J. A., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 28(8), 966–972. Retrieved from [Link]

-

Meyer, U. A. (1996). Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. British journal of clinical pharmacology, 42 Suppl 1(Suppl 1), 5S–11S. Retrieved from [Link]

-

Onyesom, I. (n.d.). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. PubMed. Retrieved from [Link]

-

Ishizaki, T. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

El-Gindy, A., El-Yazby, F., Maher, M. M., & El-Din, M. S. (2011). Analytical methodologies for the determination of omeprazole: An overview. Ovid. Retrieved from [Link]

-